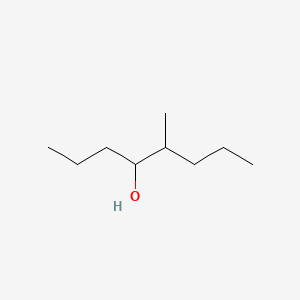

4-METHYL-5-OCTANOL

Description

BenchChem offers high-quality 4-METHYL-5-OCTANOL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-METHYL-5-OCTANOL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyloctan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-6-8(3)9(10)7-5-2/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTHHPQUTLMNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975146 | |

| Record name | 5-Methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59734-23-5 | |

| Record name | 5-Methyl-4-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059734235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Ecology of 4-Methyl-5-Octanol in Curculionidae: A Technical Guide for Researchers

Introduction: The Scent of Aggregation in Weevils

The family Curculionidae, encompassing over 83,000 species, is the largest in the animal kingdom and includes many of the most significant agricultural and forestry pests worldwide.[1] Their success is partly attributable to sophisticated chemical communication systems that mediate critical behaviors such as mating and aggregation. A key class of semiochemicals in this family are male-produced aggregation pheromones, which attract both sexes to a resource, facilitating mass attack on host plants and increasing mating opportunities.[1] This guide focuses on the chemical ecology of a specific, significant pheromone component found in several Curculionidae species: 4-methyl-5-octanol.

This document provides an in-depth technical exploration of 4-methyl-5-octanol, from its chemical properties and biosynthesis to its perception by the weevil olfactory system and its practical application in pest management. The insights and protocols herein are designed for researchers in chemical ecology, entomology, and drug development professionals seeking to understand and exploit this semiochemical system.

Chemical Identity and Stereochemistry: The Nuance of Structure

4-methyl-5-octanol is a methyl-branched secondary alcohol. Its structure contains two chiral centers at carbons 4 and 5, meaning it can exist as four possible stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). This stereochemistry is fundamentally important, as the biological activity of pheromones is often highly dependent on the specific configuration of its isomers. In many insect systems, one isomer is highly attractive, while others may be inactive or even inhibitory.[2]

For instance, in several palm weevil species (subfamily Rhynchophorinae), specific stereoisomers of related methyl-branched alcohols are the primary active components of their aggregation pheromones.[3] While extensive research has focused on the related compound 4-methyl-5-nonanol (ferrugineol), the principles of stereospecificity are directly applicable.[3][4] The precise ratio and identity of the stereoisomers produced by a given species are critical determinants of its biological activity.

Table 1: Physicochemical Properties of 4-Methyl-5-Octanol

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | [5] |

| Molecular Weight | 144.25 g/mol | [5] |

| IUPAC Name | 5-methyloctan-4-ol | [5] |

| CAS Number | 59734-23-5 | [5] |

Role as an Aggregation Pheromone in Curculionidae

Male-produced volatile alcohols are common aggregation pheromones in the Curculionidae family.[1][3] In the West Indian cane weevil, Metamasius hemipterus, a pest of sugarcane and palms, a blend of male-specific compounds including 4-methyl-5-nonanol and 2-methyl-4-heptanol serves as the aggregation pheromone.[6][7][8] While 4-methyl-5-octanol is less commonly cited as the primary component, its structural similarity and co-occurrence with other active alcohols in weevil volatile profiles suggest its involvement in the chemical communication of various species.[6][9]

The fundamental purpose of these aggregation pheromones is to overcome host plant defenses through a coordinated mass attack. A lone weevil may not successfully colonize a healthy host, but the pheromone-mediated arrival of hundreds of conspecifics can overwhelm the plant's resistance. This aggregation behavior is also intrinsically linked to mating, as the gathering provides ample opportunity for mate selection.

Biosynthesis: A Hypothesis Rooted in Fatty Acid Metabolism

The precise biosynthetic pathway of 4-methyl-5-octanol in Curculionidae has not been fully elucidated. However, based on the biosynthesis of other insect pheromones, particularly branched-chain hydrocarbons and alcohols, it is highly probable that the pathway originates from fatty acid synthesis (FAS).[6][10]

The proposed pathway likely begins with primary metabolism, utilizing acetyl-CoA and malonyl-CoA. The key step for creating the branched structure would involve the substitution of a standard acetyl-CoA primer with a propionyl-CoA unit during the initial stages of fatty acid chain elongation. This would introduce the methyl branch at an early point in the molecule's construction. Subsequent steps would involve the standard iterative additions of two-carbon units by the Fatty Acid Synthase (FAS) complex, followed by chain-length specific modifications such as reduction of the acyl group to an alcohol by fatty acyl-CoA reductases (FARs).

Olfactory Perception: Decoding the Signal

The detection of 4-methyl-5-octanol begins at the weevil's antennae, which are covered in specialized olfactory sensilla.[11] Within these sensilla, olfactory receptor neurons (ORNs) express specific odorant receptors (ORs) that bind to semiochemicals. The binding of a pheromone molecule like 4-methyl-5-octanol to its cognate OR initiates a signal transduction cascade, leading to the depolarization of the ORN and the firing of an action potential.[12]

Studies on the related palm weevil Rhynchophorus palmarum have identified highly specific and sensitive ORNs tuned to its aggregation pheromone.[11] Notably, some ORNs were found to be co-activated by both the pheromone and specific host plant volatiles, suggesting an interaction at the peripheral sensory level.[11] This provides a neurophysiological basis for the synergistic behavioral responses observed in the field. The electrical signals from the antennae are then transmitted to the antennal lobe of the weevil's brain for further processing, ultimately leading to a behavioral response, such as upwind flight towards the odor source.[13]

Synergism with Host Plant Kairomones

A critical aspect of the chemical ecology of Curculionidae aggregation pheromones is their powerful synergy with host plant volatiles, known as kairomones. While the pheromone alone can be attractive, its efficacy is dramatically increased when combined with compounds released from damaged or fermenting host plant tissue.[3] For many palm and sugarcane weevils, ethyl acetate is a key synergist.[8][14]

This synergy is a highly evolved strategy. The pheromone acts as a long-range signal indicating the presence of a suitable host that has been successfully colonized by a pioneer male. The host plant volatiles provide a more specific, short-range cue, confirming the nature and location of the resource. The combination of these two signals is far more potent than either signal alone, resulting in rapid and efficient recruitment of conspecifics. In field trapping for Metamasius hemipterus, the ternary combination of pheromone, ethyl acetate, and fermenting sugarcane was two to three times more effective than any binary combination.[14]

Application in Pest Management: Monitoring and Mass Trapping

The potent attractive nature of 4-methyl-5-octanol and its synergists makes it a valuable tool for Integrated Pest Management (IPM) programs. Semiochemical-based traps are used for two primary purposes:

-

Monitoring: Traps deployed at low densities can detect the presence of a pest species, monitor its population dynamics, and define its geographical distribution. This information is crucial for making timely and targeted pest management decisions.

-

Mass Trapping: Deploying a high density of traps (e.g., 4-5 traps per hectare for M. hemipterus) can remove a significant number of adult weevils from the population, thereby reducing crop damage and suppressing pest numbers.[15]

Table 2: Example Field Trapping Data for Metamasius hemipterus

| Bait Treatment | Mean Weevils Captured (±SE) | Relative Efficacy | Source |

| Unbaited Control | 0.0 ± 0.0b | 1x | [9] |

| Sugarcane (250g) | 2.9 ± 2.3ab | Reference | [9] |

| Pheromone Alcohols | Not specified, but as attractive as sugarcane alone | ~1x vs Sugarcane | [9] |

| Sugarcane + Pheromone Alcohols | Additive effect (not synergistic) | >1x vs Sugarcane | [9] |

| Sugarcane + Pheromone + Ethyl Acetate | 2-3 times more effective than binary combinations | High | [14] |

*Pheromone blend included 3-pentanol, 2-methyl-4-heptanol, 2-methyl-4-octanol, and 4-methyl-5-nonanol.

Experimental Protocols: A Methodological Framework

The following protocols provide a generalized framework for the study of 4-methyl-5-octanol in Curculionidae. Causality Note: These are foundational methodologies. Researchers must optimize parameters such as collection time, solvent choice, and bioassay conditions for their specific target species and laboratory environment to ensure robust and reproducible results.

Protocol 1: Pheromone Collection by Headspace SPME

Rationale: Solid-Phase Microextraction (SPME) is a solvent-free, sensitive method for collecting volatile and semi-volatile compounds from the headspace of living organisms, minimizing disturbance to the subject.[7][16]

Methodology:

-

Insect Preparation: Place 5-10 sexually mature male weevils (known to produce the pheromone) in a clean, glass aeration chamber. Provide a small piece of host plant material to stimulate pheromone release.

-

SPME Fiber Selection: Choose a fiber with appropriate polarity. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles.[16]

-

Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions immediately before use to remove contaminants.

-

Headspace Sampling: Insert the conditioned SPME fiber through a septum into the headspace of the aeration chamber, ensuring the fiber does not touch the insects or container walls.

-

Extraction: Expose the fiber for a predetermined period (e.g., 2-4 hours). This time must be optimized; too short may not collect sufficient analyte, too long may lead to analyte displacement.

-

Desorption: Immediately after extraction, retract the fiber and insert it into the heated injection port of a Gas Chromatograph (GC) for thermal desorption and analysis.

Protocol 2: Identification by Coupled GC-Mass Spectrometry (GC-MS)

Rationale: GC-MS separates the collected volatile blend into individual components and provides mass spectra for each, allowing for structural elucidation and identification.

Methodology:

-

GC Injection: Thermally desorb the SPME fiber in the GC inlet (e.g., 250°C for 2 minutes) in splitless mode to maximize transfer of analytes to the column.

-

Chromatographic Separation: Use a non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms). A typical temperature program might be: hold at 40°C for 2 min, then ramp at 10°C/min to 250°C, and hold for 5 min.

-

Mass Spectrometry: Operate the MS in Electron Impact (EI) mode at 70 eV. Scan a mass range of m/z 40-450.

-

Identification: Compare the resulting mass spectrum of the peak of interest with known spectra from libraries (e.g., NIST, Wiley) and with the spectrum of an authentic synthetic standard of 4-methyl-5-octanol. Confirm identity by comparing the retention time with the authentic standard run under identical conditions.

Protocol 3: Behavioral Bioassay with a Y-Tube Olfactometer

Rationale: A Y-tube olfactometer is a standard behavioral assay to test an insect's preference between two odor sources in a controlled environment.[17][18]

Methodology:

-

Apparatus Setup: A glass Y-shaped tube is connected to an air source. The air is purified (e.g., with activated charcoal), humidified, and split to flow equally down each arm of the 'Y'.

-

Odor Source: Introduce the test odor (e.g., a filter paper loaded with a specific dilution of synthetic 4-methyl-5-octanol in a solvent like hexane) into the airflow of one arm (the "treatment arm"). The other arm receives a filter paper with only the solvent (the "control arm").

-

Insect Acclimation: Keep weevils in a clean environment without food for several hours before the assay to increase their motivation to respond.

-

Bioassay: Introduce a single weevil at the base of the 'Y'. Observe its behavior for a set period (e.g., 5-10 minutes).

-

Data Recording: A "choice" is recorded when the weevil walks a predetermined distance into one of the arms (e.g., past a line 5 cm from the fork). Weevils that do not make a choice within the time limit are recorded as "no response".

-

Validation: After every few runs, clean the apparatus thoroughly with solvent (e.g., acetone followed by hexane) and bake in an oven to prevent odor contamination. Rotate the treatment and control arms to avoid any positional bias. Analyze the choice data using a Chi-square test.

Conclusion

The chemical ecology of 4-methyl-5-octanol in Curculionidae is a compelling example of how a single class of molecules can mediate complex and ecologically vital behaviors. Understanding the nuances of its stereochemistry, biosynthesis, and perception is not merely an academic exercise; it forms the scientific bedrock for developing sustainable, behavior-modifying pest management strategies. While significant progress has been made, future research should focus on elucidating the specific biosynthetic enzymes and olfactory receptors involved in this system. Such discoveries will undoubtedly open new avenues for highly targeted and environmentally benign pest control solutions.

References

- Giblin-Davis, R. M., Oehlschlager, A. C., Perez, A., Gries, G., Gries, R., Weissling, T. J., Chinchilla, C. M., Peña, J. E., Hallett, R. H., Pierce, Jr, H. D., & Gonzalez, L. M. (1996). Chemical and Behavioral Ecology of Palm Weevils (Curculionidae: Rhynchophorinae). Florida Entomologist, 79(2), 153-167. [Link: https://journals.flvc.org/flaent/article/view/59182]

- CABI. (2020). Metamasius hemipterus (West Indian cane weevil). In: Invasive Species Compendium. Wallingford, UK: CAB International. [Link: https://www.cabi.

- Zarbin, P. H. G., Pereira, J. A., & Bento, J. M. S. (2021). Aggregation Pheromones of Weevils (Coleoptera: Curculionidae): Advances in the Identification and Potential Uses in Semiochemical-Based Pest Management Strategies. Journal of Chemical Ecology, 47(10-11), 845–869. [Link: https://pubmed.ncbi.nlm.nih.gov/34671912/]

- Khan Academy. (n.d.). Fatty Acid Synthesis - Part II. [Link: https://www.khanacademy.

- LE BENTLEY. (2013). Fatty Acid Synthase. [YouTube Video]. [Link: https://www.youtube.

- Risticevic, S., Lord, H., Gorecki, T., Arthur, C. L., & Pawliszyn, J. (2010). Protocol for solid-phase microextraction method development. Nature Protocols, 5(1), 122–139. [Link: https://www.

- Mora, F., & Barreto, G. (2020). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Horticulturae, 6(3), 43. [Link: https://www.mdpi.com/2311-7524/6/3/43]

- Hale, C., Wason, E., & Hunter, M. (2014). a Y-tube olfactometer setup for behavioral assay, b volatile collection... ResearchGate. [Link: https://www.researchgate.

- Gunawardena, N. E., Kern, F., Janssen, E., Meegahage, M., Schaub, J., & Bestmann, H. J. (1998). 4-Methyl-5-Nonanol (Ferrugineol) as an aggregation pheromone of the coconut pest, Rhynchophorus ferrugineus F. (Coleoptera: Curculionidae). Journal of the National Science Foundation of Sri Lanka, 26(1), 17-25. [Link: https://jnsfsl.sljol.info/articles/10.4038/jnsfsr.v26i1.5647]

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link: https://www.restek.com/global/library/literature-library/catalogs-guides/a-guide-to-the-analysis-of-chiral-compounds-by-gc/]

- Faghih, A. A. (2006). Response of the red palm weevil Rhynchophorus ferrugineus to its aggregation pheromone under laboratory conditions. ResearchGate. [Link: https://www.researchgate.

- Rochat, D., Malosse, C., Lettere, M., Ramirez-Lucas, P., & Zagatti, P. (2000). Role of solid-phase microextraction in the identification of highly volatile pheromones of two Rhinoceros beetles Scapanes australis and Strategus aloeus (Coleoptera, Scarabaeidae, Dynastinae). Journal of the Brazilian Chemical Society, 11, 381-386. [Link: https://www.scielo.br/j/jbchs/a/mP9j8Z5yYQ8q3w4K3M5K6yq/?lang=en]

- Microbe Investigations AG. (n.d.). Y-Tube Olfactometer Mosquito Repellent Testing Services.

- Reddy, G. S., Kumar, A. R., & Ram, G. S. (2013). Separation of 4-substituted 5-methylpiracetam stereoisomers on polysaccharide-based chiral stationary phases. ResearchGate. [Link: https://www.researchgate.

- Rochat, D., De Santis, F., & Zagatti, P. (2003). Structure and function of the antennal sensilla of the palm weevil Rhynchophorus palmarum (Coleoptera, Curculionidae). Journal of Insect Physiology, 49(9), 857–872. [Link: https://pubmed.ncbi.nlm.nih.gov/16256688/]

- Giblin-Davis, R. M., Gries, R., Gries, G., Peña-Rojas, E., Pinzón, I., Peña, J. E., Perez, A. L., Pierce, H. D., Jr, & Oehlschlager, A. C. (1997). Optimization of Semiochemical-Based Trapping ofMetamasius Hemipterus Sericeus (Olivier) (Coleoptera: Curculionidae). Journal of Chemical Ecology, 23(10), 2255–2268. [Link: https://link.springer.com/article/10.1023/B:JOEC.0000006512.63777.63]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143639, 5-Methyl-4-octanol. Retrieved February 7, 2026, from [Link].

- Lin, C. C., Riabinina, O., & Potter, C. J. (2016). Olfactory Behaviors Assayed by Computer Tracking of Drosophila in a Four-quadrant Olfactometer. Journal of Visualized Experiments, (114), 54346. [Link: https://www.jove.com/t/54346/olfactory-behaviors-assayed-by-computer-tracking-of-drosophila-in]

- Oehlschlager, A. C., Chinchilla, C., & Gonzalez, L. M. (1997). A Pheromone Based Trapping System for Rhynchophorus palmarum and Metamasius hemipterus. ResearchGate. [Link: https://www.researchgate.net/publication/237466860_A_Pheromone_Based_Trapping_System_for_Rhynchophorus_palmarum_and_Metamasius_hemipterus]

- Francke, W., & Kitching, W. (2001). Stereoisomers of 4-methyl-3-heptanol are major components of aggregation pheromones of bark beetles and trail pheromones of ants. Angewandte Chemie International Edition, 40(10), 1841-1844. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20010518)40:10%3C1841::AID-ANIE1841%3E3.0.CO;2-H]

- Oehlschlager, A. C., Gonzalez, L., Gomez, M., Rodriguez, C., & Andrade, R. (2002). Pheromone-based trapping of West Indian sugarcane weevil in a sugarcane plantation. Journal of Chemical Ecology, 28(8), 1653–1664. [Link: https://pubmed.ncbi.nlm.nih.gov/12371817/]

- Wilson, R., Richards, R., Hartnell, A., Isaac, R., & Butt, T. M. (2014). Y-tube olfactometer results for numbers of weevils choosing to walk... ResearchGate. [Link: https://www.researchgate.net/figure/Y-tube-olfactometer-results-for-numbers-of-weevils-choosing-to-walk-towards-either-the_fig2_264977457]

- Ndiege, I. O., Budenberg, W. J., Lwande, W., & Payne, T. L. (1996). A schematic diagram of the Y-track olfactometer. A: Y-track, B: weevil... ResearchGate. [Link: https://www.researchgate.net/figure/A-schematic-diagram-of-the-Y-track-olfactometer-A-Y-track-B-weevil-release_fig1_237731776]

- Giblin-Davis, R. M., Peña, J. E., & Duncan, R. E. (1994). Lethal Pitfall Trap for Evaluation of Semiochemical-Mediated Attraction of Metamasius hemipterus sericeus (Coleoptera: Curculionidae). The Florida Entomologist, 77(2), 247-255. [Link: https://www.jstor.org/stable/3495610]

- Senthilkumar, M., & Kannan, M. (2022). In vitro evaluation of antennal olfactory sensillum response and chemo-detection ability of Red Palm Weevil (Rhynchophorus ferrugineus Oliver) (Coleoptera: Curculionidae). International Journal of Fauna and Biological Studies, 9(5), 01-05. [Link: https://www.faunajournal.com/archives/2022/vol9/issue5/9-4-28/in-vitro-evaluation-of-antennal-olfactory-sensillum-response-and-chemo-detection-ability-of-red-palm-weevil-(rhynchophorus-ferrugineus-oliver)-(coleoptera-curculionidae)]

- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. [Link: https://www.sigmaaldrich.

- Sigma-Aldrich. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. [Link: https://www.sigmaaldrich.

- Soffan, A., Antony, B., Abdel-latief, M., & Aldawood, A. S. (2016). Silencing the Olfactory Co-Receptor RferOrco Reduces the Response to Pheromones in the Red Palm Weevil, Rhynchophorus ferrugineus. PLOS ONE, 11(10), e0162203. [Link: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0162203]

Sources

- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Protocol for solid-phase microextraction method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. updatepublishing.com [updatepublishing.com]

- 9. journals.flvc.org [journals.flvc.org]

- 10. youtube.com [youtube.com]

- 11. Structure and function of the antennal sensilla of the palm weevil Rhynchophorus palmarum (Coleoptera, Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. faunajournal.com [faunajournal.com]

- 13. Silencing the Olfactory Co-Receptor RferOrco Reduces the Response to Pheromones in the Red Palm Weevil, Rhynchophorus ferrugineus | PLOS One [journals.plos.org]

- 14. Optimization of semiochemical-based trapping ofMetamasius hemipterus sericeus (Olivier) (Coleoptera: Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. microbe-investigations.com [microbe-investigations.com]

Technical Guide: Identification and Synthesis of Male-Produced Aggregation Pheromones in Metamasius Species

Executive Summary

This technical guide details the isolation, structural elucidation, and synthesis of aggregation pheromones within the Metamasius genus (Coleoptera: Curculionidae), specifically targeting M. hemipterus (Silky Cane Weevil) and M. spinolae (Cactus Weevil).

For researchers in chemical ecology and bioactive small molecule discovery, Metamasius represents a masterclass in synergistic chemical communication . Unlike simple sex pheromones, these weevils utilize male-produced aggregation pheromones—typically methyl-branched secondary alcohols and ketones—that function only when combined with host-plant volatiles (kairomones) like ethyl acetate or fermenting sugarcane.

This guide moves beyond theoretical overview, providing actionable protocols for headspace acquisition, electroantennographic detection (GC-EAD), and stereoselective synthesis necessary for field-viable formulations.

Part 1: Chemical Ecology & Target Analytes

The chemical profile of Metamasius pheromones is characterized by methyl-branched carbon chains (C7–C9).[1] These compounds are chiral; biological activity is often restricted to a specific stereoisomer, necessitating enantioselective analysis.

Table 1: Key Pheromone Components by Species

| Species | Major Pheromone Component | Minor Components / Synergists | Critical Host Kairomone |

| Metamasius hemipterus | (4S,5S)-4-methyl-5-nonanol | 2-methyl-4-heptanol; 2-methyl-4-octanol; corresponding ketones | Ethyl acetate; Sugarcane ferment |

| Metamasius spinolae | 2-hydroxy-2-methyl-4-heptanone | 2-methyl-4-heptanone; 6-methyl-2-hepten-4-one | Opuntia (Prickly pear) volatiles |

| Metamasius hebetatus | Genus-consistent motifs likely | (Likely shares methyl-branched alcohol/ketone motifs) | Palm/Bromeliad volatiles |

Technical Note: The compound 4-methyl-5-nonanol is also known as ferrugineol , originally isolated from Rhynchophorus ferrugineus. However, Metamasius species often require high enantiomeric purity (typically the 4S,5S isomer) for attraction, whereas racemic mixtures can sometimes inhibit response.

Part 2: The Identification Workflow (Visualization)

The following diagram outlines the critical path from biological sourcing to field validation.

Figure 1: The semiochemical identification pipeline, moving from biological extraction to synthetic validation.

Part 3: Volatile Collection & Isolation Protocols

To identify these compounds, one must isolate the insect-produced volatiles from the overwhelming background of host plant odors.

Protocol A: Dynamic Headspace Aeration (Push-Pull System)

Objective: Collect volatile organic compounds (VOCs) emitted by sexually mature males.

Materials:

-

Glass aeration chambers (1L – 2L) with teflon-lined caps.

-

Adsorbent traps: Glass tubes containing 200mg Porapak Q (50/80 mesh) or Super Q .

-

Activated charcoal filters (for incoming air).

-

Vacuum pump and flowmeters.

-

Solvent: HPLC-grade Pentane or Diethyl Ether.

Methodology:

-

Sex Separation: Sex weevils using rostral characteristics (males typically have a rougher, shorter rostrum; females are smoother/longer). Isolate males for 48 hours prior to aeration to ensure physiological readiness.

-

Chamber Loading:

-

Chamber A (Treatment): 10–20 Male weevils + Food source (sugar cane piece).

-

Chamber B (Control 1): Females + Food source.

-

Chamber C (Control 2): Food source only (Background blank).

-

-

Aeration Setup: Connect the charcoal filter to the inlet. Connect the Porapak Q trap to the outlet.

-

Flow Rate: Adjust airflow to 0.5 – 1.0 L/min . This "sweeps" the headspace through the trap without stressing the insects.

-

Duration: Run continuously for 48–96 hours . Metamasius pheromone production can be circadian; continuous collection captures the full cycle.

-

Elution: Disconnect traps. Elute adsorbed volatiles with 2 mL of pentane.

-

Concentration: Concentrate the eluate to ~100 µL using a gentle stream of N₂ (do not use heat, as these alcohols are volatile).

Part 4: Analytical Identification (GC-EAD & GC-MS)

The "drug discovery" aspect relies on using the insect's own antenna as a biological detector.

Protocol B: Coupled GC-EAD

Objective: Pinpoint which peaks in the complex chromatogram elicit a biological response.

System Logic: The GC effluent is split (e.g., 1:1 ratio). Half goes to the Flame Ionization Detector (FID) for chemical recording; half goes to the Electroantennographic Detector (EAD) where an excised weevil antenna is mounted.

Step-by-Step:

-

Antenna Preparation:

-

Carefully excise the antenna of a male or female weevil (aggregation pheromones attract both, but females often show higher sensitivity).

-

Cut the tip of the antennal club and the base of the scape.

-

Mount between two glass capillary electrodes filled with saline solution (0.1 M KCl or Ringer’s solution).

-

Establish a baseline signal (ensure low noise).

-

-

Injection: Inject 1–2 µL of the male-aeration extract into the GC.

-

Correlation: Observe the real-time trace. A depolarization (dip) in the EAD signal that aligns perfectly with a peak in the FID signal indicates a bioactive compound.

-

Differentiation: Compare with the "Food Only" control. Peaks present in the male extract but absent in the food extract—and showing EAD activity—are the pheromone candidates.

Visualization of Signal Processing:

Figure 2: Signal splitting pathway in GC-EAD analysis.

Part 5: Chemical Synthesis & Stereochemistry[2]

Once GC-MS suggests a structure (e.g., 4-methyl-5-nonanol), synthesis is required to verify the mass spectrum and, crucially, to determine the active stereoisomer.

Protocol C: Synthesis of Racemic 4-methyl-5-nonanol

Note: This produces a mixture.[2] Chiral HPLC or asymmetric synthesis is required for pure isomers, but this confirms the carbon skeleton.

Reaction Mechanism: Grignard Addition. Target: Metamasius hemipterus major component.

-

Reagents:

-

2-methyl-1-pentanal (The aldehyde).

-

Propyl magnesium bromide (The Grignard reagent).

-

Anhydrous Diethyl Ether (Solvent).

-

-

Procedure:

-

Flame-dry a 3-neck round bottom flask under Argon.

-

Add propyl magnesium bromide (1.2 eq) to the ether.

-

Cool to 0°C.

-

Dropwise add 2-methyl-1-pentanal.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Extraction: Extract with ether, dry over MgSO₄, and concentrate.

-

-

Oxidation (Optional for Ketone):

-

To produce the corresponding ketone (4-methyl-5-nonanone), treat the alcohol with Jones Reagent (CrO₃/H₂SO₄) in acetone at 0°C.

-

Validation: Analyze the synthetic product via GC-MS. The retention time and fragmentation pattern must match the natural pheromone exactly.

Part 6: Field Validation & Synergy

In Metamasius management, the pheromone alone is often insufficient. It acts as a "long-range" signal that must be validated in the context of host volatiles.

Experimental Design:

-

Trap Type: Bucket traps (2.5L) with side entry windows.

-

Treatments:

-

Pheromone Lure Only (Synthetic).

-

Host Volatile Only (Sugarcane + Ethyl Acetate).

-

Pheromone + Host Volatile (Synergy Test).

-

Blank Control.[1]

-

-

Metric: Count of weevils captured per trap per day.

Expected Outcome: Data typically follows a synergistic pattern where Treatment 3 captures significantly more than the sum of Treatments 1 and 2.

References

-

Giblin-Davis, R. M., et al. (1996).[3] Chemical identification, electrophysiological and behavioral activities of the pheromone of Metamasius hemipterus. Journal of Chemical Ecology.

-

Perez, A. L., et al. (1997).[4] Aggregation pheromones and host kairomones of West Indian sugarcane weevil, Metamasius hemipterus sericeus. Journal of Chemical Ecology.

-

Tafoya, F., et al. (2007).[4] Aggregation Pheromone of Metamasius spinolae (Coleoptera: Curculionidae): Chemical Analysis and Field Test. Environmental Entomology.

-

Rochat, D., et al. (1991). Identification of pheromones in the Palm Weevil genus Rhynchophorus. (Relevant comparative chemistry for Metamasius).

-

Mori, K., et al. (1993).[5] Synthesis of the Stereoisomers of 3-Methyl-4-octanol to Determine the Absolute Configuration... of Metamasius hemipterus. Liebigs Annalen der Chemie.

Sources

- 1. scispace.com [scispace.com]

- 2. Aggregation pheromone of Metamasius spinolae (Coleoptera: Curculionidae): chemical analysis and field test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. Insect Pheromones [cc.okayama-u.ac.jp]

Methodological & Application

Technical Application Note: Precision Synthesis of 4-Methyl-5-Octanol via Grignard Addition

Strategic Analysis & Retrosynthesis

The synthesis of 4-methyl-5-octanol , a branched secondary alcohol often utilized as a volatile intermediate in fragrance and pheromone chemistry, presents a classic exercise in carbon-carbon bond formation. While multiple routes exist (e.g., reduction of the corresponding ketone), the Grignard addition remains the most direct and atom-economical method for constructing the C4–C5 bond.

Retrosynthetic Logic

To maximize yield and minimize steric hindrance during the nucleophilic attack, we analyze the disconnection at the alcohol carbon (C5).

-

Path A (Selected): Disconnection between C5 and C6.

-

Nucleophile:n-Propylmagnesium bromide (Primary Grignard; kinetically fast, stable).

-

Electrophile:2-Methylpentanal (Branched aldehyde; commercially available).

-

Rationale: Primary Grignard reagents are easier to generate and titrate than secondary ones. The steric bulk is confined to the aldehyde, which is well-tolerated at controlled temperatures.

-

-

Path B (Rejected): Disconnection between C4 and C5.

-

Nucleophile: 2-Pentylmagnesium bromide (Secondary Grignard).

-

Electrophile: Butanal.

-

Rationale: Secondary alkyl halides are prone to competing E2 elimination during Grignard formation, reducing the titer of the active reagent.

-

Reaction Mechanism

The reaction proceeds via a concerted six-membered cyclic transition state, where the magnesium atom coordinates with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.

Figure 1: Mechanistic pathway for the addition of propylmagnesium bromide to 2-methylpentanal.

Critical Reagents & Safety (RAMP Analysis)

Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. This protocol involves exothermic induction.[1]

| Reagent | Role | Purity Spec | Safety Critical |

| 1-Bromopropane | Precursor | >99%, Anhydrous | Lachrymator, reprotoxic. |

| Magnesium Turnings | Metal | Grignard Grade (Turnings) | Flammable solid. Must be oxide-free. |

| THF (Tetrahydrofuran) | Solvent | Anhydrous (<50 ppm H2O) | Peroxide former. Use inhibitor-free for initiation. |

| 2-Methylpentanal | Substrate | >98%, Distilled | Flammable. Store under inert gas. |

| Iodine (I2) | Activator | Resublimed crystals | Corrosive solid. |

Engineering Controls:

-

All glassware must be oven-dried (120°C, >4 hours) and assembled hot under a stream of Argon or Nitrogen.

-

Use a Schlenk line or balloon-system with a drying tube (CaCl2 or Drierite) as a backup.

-

Exotherm Control: Have an ice bath ready during the initiation phase.[2]

Experimental Protocol

Phase A: Vector Preparation (Propylmagnesium Bromide)

Target Concentration: ~1.0 M in THF

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, pressure-equalizing addition funnel, and magnetic stir bar. Flush the system with N2 for 15 minutes.

-

Activation: Add Magnesium turnings (1.2 eq) to the flask. Add a single crystal of Iodine and heat gently with a heat gun until purple vapors sublime onto the Mg surface (chemical etching).

-

Initiation:

-

Disperse the Mg in minimal anhydrous THF (just enough to cover).

-

Add 5% of the total volume of 1-Bromopropane pure (neat) directly onto the Mg.

-

Observation: Turbidity and bubbling indicate initiation. If not observed within 5 mins, apply gentle heat or sonication.

-

-

Propagation: Once initiated, dilute the remaining 1-Bromopropane with THF (1:4 ratio) in the addition funnel. Add dropwise to maintain a gentle reflux without external heating.

-

Completion: After addition, reflux at 65°C for 1 hour. Cool to room temperature.

-

Titration (Crucial): Titrate the reagent using the Knochel Method (Iodine in LiCl/THF) to determine precise molarity before proceeding.

Phase B: Nucleophilic Addition

-

Cooling: Cool the Grignard solution to 0°C using an ice/water bath. (Note: Lower temperatures like -78°C are unnecessary for aliphatic aldehydes and may cause reagent precipitation).

-

Addition: Dissolve 2-Methylpentanal (0.9 eq relative to Grignard) in anhydrous THF. Add this solution dropwise over 30–45 minutes.

-

Process Control: Monitor internal temperature; do not exceed 10°C.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Monitoring: Quench a 0.1 mL aliquot with dilute HCl and analyze via GC-MS or TLC (Hexane/EtOAc 8:2) to confirm disappearance of the aldehyde.

Phase C: Quench & Isolation[3]

-

Quench: Cool back to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH4Cl).

-

Expert Tip: If the Mg salts form a sticky gel, add a small amount of 1M HCl to solubilize them, ensuring clear phase separation.

-

-

Extraction: Extract the aqueous layer 3x with Diethyl Ether or MTBE.

-

Washing: Wash combined organics with Brine, dry over MgSO4, and filter.

-

Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation (bp ~85°C at 10 mmHg) or flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

Process Workflow & Data Summary

Figure 2: Step-by-step operational workflow for the synthesis.

Expected Data Profile

| Parameter | Specification / Result |

| Appearance | Colorless to pale yellow oil |

| Isolated Yield | 75% – 88% |

| Boiling Point | ~185°C (atm); ~85°C (10 mmHg) |

| Major Impurity | Wurtz coupling product (Hexane) or unreacted aldehyde |

| Stereochemistry | Product is a mixture of diastereomers (syn/anti) due to existing chiral center at C4. |

Troubleshooting & Optimization

Common Failure Modes

-

Failure to Initiate:

-

Cause: Oxide layer on Mg or wet solvent.

-

Fix: Add a few drops of DIBAL-H (if available) or mechanically crush Mg under solvent. Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.

-

-

Low Yield (Wurtz Coupling):

-

Cause: Overheating during Grignard formation causes R-MgBr to react with R-Br.

-

Fix: Maintain strict temperature control. Add halide slowly.[3] Dilute the halide in THF before addition.

-

-

Gel Formation during Quench:

-

Cause: Formation of polymeric Mg(OH)2.

-

Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) wash or ensure the quench is acidic (HCl) to keep Magnesium ions in solution.

-

Expert Insight: Stereocontrol

The addition of the Grignard reagent to the chiral aldehyde (2-methylpentanal) creates a second stereocenter. Under standard conditions (THF, 0°C), Cram's Rule (or the Felkin-Anh model) predicts the major diastereomer. However, without chiral ligands, selectivity will be modest (typically 2:1 to 4:1 dr). If high diastereomeric purity is required, preparative HPLC or derivatization is necessary post-synthesis.

References

-

Grignard Reaction Mechanism & Thermodynamics

- Titration of Grignard Reagents (Knochel Method)

-

Compound Data (4-Methyl-5-Octanol)

-

General Grignard Protocols

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. dchas.org [dchas.org]

- 4. 5-Methyl-4-octanol | C9H20O | CID 143639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. byjus.com [byjus.com]

- 8. sigma-hse.com [sigma-hse.com]

- 9. researchgate.net [researchgate.net]

formulation of 4-methyl-5-octanol with ethyl acetate synergist

Application Note: Synergistic Formulation of 4-Methyl-5-Octanol and Ethyl Acetate for Coleopteran Pest Management

Executive Summary

This guide details the formulation, encapsulation, and field deployment of 4-methyl-5-octanol (an aggregation pheromone component for Rhynchophorus and Metamasius weevil species) utilizing Ethyl Acetate (EA) as a volatile synergist.

The core technical challenge addressed in this protocol is the Volatility Mismatch . 4-methyl-5-octanol is a medium-volatility alcohol requiring slow, consistent release (mg/day), while Ethyl Acetate is a high-volatility ester requiring massive release rates ( g/day ) to mimic fermenting host plant volatiles. Consequently, this guide rejects "single-matrix" co-formulation in favor of a Dual-Dispenser System to maximize field efficacy and trap longevity.

Scientific Background & Mechanism

The Target Chemistry

-

Active Ingredient (AI): 4-Methyl-5-octanol (often associated with Rhynchophorus bilineatus, Metamasius hemipterus, and related palm weevils).

-

Function: Male-produced aggregation pheromone (attracts both sexes).

-

Stereochemistry: Biological activity is often stereospecific (typically the (4S,5S)-isomer), though racemic mixtures are frequently used for cost-efficiency in mass trapping.

-

-

Synergist: Ethyl Acetate (EA).[1]

The Synergistic Mechanism

The efficacy of this formulation relies on Sensory Integration . The weevil antenna possesses distinct receptor neurons for pheromones and plant volatiles.

-

Long-Range Attraction: High-release Ethyl Acetate creates a wide "odor plume," triggering upwind flight.

-

Short-Range Arrestment: As the weevil approaches, the specific signal of 4-methyl-5-octanol confirms the presence of conspecifics (safety/mating), inducing landing and trap entry.

Figure 1: Olfactory integration pathway demonstrating why dual stimuli are required for maximum trap capture rates.

Formulation Strategy: The Dual-Dispenser System

Attempting to mix 4-methyl-5-octanol and Ethyl Acetate in a single vial will result in the rapid depletion of EA (within hours) and the potential chemical degradation of the pheromone (transesterification).

Optimal Release Rates (Target):

-

4-Methyl-5-Octanol: 3.0 – 10.0 mg/day.

-

Ethyl Acetate: 200 – 500 mg/day.

Table 1: Formulation Specifications

| Component | Dispenser Type | Matrix Material | Loading Load | Target Release Rate | Field Life |

| Pheromone | Membrane Sachet or Micro-tube | LDPE (Low-Density Polyethylene) | 500 – 1000 mg | 3 – 10 mg/day | 60 – 90 Days |

| Synergist | Vented Bottle or Hydrogel | Polypropylene / Sintered Wick | 100 – 200 mL | 200 – 400 mg/day | 15 – 30 Days |

Detailed Protocols

Protocol A: Preparation of Pheromone Dispenser (Membrane Sachet)

Use this protocol to create the long-lasting pheromone lure.

Materials:

-

LDPE lay-flat tubing (thickness: 50–100 microns) OR 1.5mL Polypropylene centrifuge tubes.

-

Heat sealer.

-

Micropipette.

Steps:

-

Purity Check: Verify the isomeric purity of 4-methyl-5-octanol via GC-FID. Impurities <5% are acceptable for racemic field trapping.

-

Sachet Fabrication: Cut LDPE tubing into 3 cm lengths. Heat seal one end to create a pouch.

-

Loading: Pipette 700 mg (approx. 850 µL) of neat 4-methyl-5-octanol into the sachet.

-

Note: Do not dilute with solvents (hexane/ethanol) as this alters the diffusion coefficient through the polymer.

-

-

Sealing: Heat seal the open end, ensuring no air bubbles are trapped near the seal (which causes leaks).

-

Conditioning: Store sachets at room temperature for 24 hours to allow the chemical to saturate the polymer wall (lag time) before deployment.

-

QC Weight Check: Weigh a sample set (n=5). Re-weigh after 24 hours to establish the baseline "Zero-Order" release rate.

Protocol B: Preparation of Synergist Dispenser (Ethyl Acetate)

Use this protocol to create the high-volume kairomone lure.

Materials:

-

Ethyl Acetate (Industrial grade, >98%).

-

100 mL or 250 mL HDPE bottles with screw caps.

-

Drill with 2mm bit.

-

Cotton wick or sintered polyethylene plug.

Steps:

-

Venting: Drill a 2mm hole in the center of the bottle cap.

-

Wicking (Crucial for Rate Control):

-

Option A (Fast Release): Insert a cotton wick through the hole, extending 1 cm outside and reaching the bottom of the bottle.

-

Option B (Controlled Release): Use a sintered PE plug. This prevents rain from entering while allowing vapor escape.

-

-

Filling: Fill the bottle with 100–150 mL of Ethyl Acetate.

-

Stabilization (Optional): To reduce evaporation variance caused by daily temperature swings, add 5% (w/v) vegetable oil or mineral oil to the Ethyl Acetate. This slightly depresses the vapor pressure.

Field Deployment & Trap Integration

The formulation is only as good as the trap physics. The Picusan Trap or Bucket Trap design is standard for this chemical profile.

Workflow Diagram:

Figure 2: Trap assembly workflow ensuring proper positioning of the dual-dispenser system.

Deployment Protocol:

-

Trap Body: Use a 5L bucket with rough exterior texture (weevils need traction to climb). Cut entry windows (3x7 cm) near the rim.

-

Food Bait: Add 200g of fermenting dates or sugarcane. Note: The Ethyl Acetate dispenser replaces the need for the food to be highly fermented, but the food is still necessary to keep the weevils inside once they enter.

-

Lure Placement: Suspend the Pheromone Sachet and the Ethyl Acetate Bottle from the underside of the lid using wire.

-

Critical: The lures must hang freely and must not touch the water/food mixture .

-

-

Maintenance:

-

Refill water weekly.

-

Refill Ethyl Acetate every 15–20 days (depending on ambient temperature).

-

Replace Pheromone Sachet every 60–90 days.

-

Quality Control (QC) & Validation

To ensure the formulation is active, perform the following validation:

Residual Analysis (GC-MS):

-

Explant a lure from the field after 30 days.

-

Extract the remaining content in Hexane.

-

Analyze via GC-MS to check for oxidation products (e.g., conversion of alcohol to ketone/acid).

-

Acceptance Criteria: >90% remaining active ingredient is chemically intact (excluding physical loss).

-

Field Efficacy Calculation:

Calculate the Synergy Factor (SF) using trap catch data:

-

Target: An SF > 2.0 indicates successful synergistic formulation.

References

-

Hallett, R. H., et al. (1993). Aggregation pheromones of two Asian palm weevils, Rhynchophorus ferrugineus and R. vulneratus. Journal of Chemical Ecology. Link

- Oehlschlager, A. C., et al. (1995).Trapping of the date palm weevil, Rhynchophorus ferrugineus.

-

Vacas, S., et al. (2017). Lure exposure and release rates of Rhynchophorus ferrugineus aggregation pheromone formulations. Pest Management Science. Link

-

Giblin-Davis, R. M., et al. (1996). Chemical ecology of the palm weevil, Rhynchophorus cruentatus. (Details on 5-methyl-4-octanol and related octanol isomers). Link

-

Jaffé, K., et al. (1993). Chemical ecology of the palm weevil Rhynchophorus palmarum: Attraction to host plants and pheromones. Journal of Chemical Ecology. (Establishes the EA + Pheromone synergy model). Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. lookchem.com [lookchem.com]

- 3. Identification of pheromone synergists for Rhynchophorus ferrugineus trapping systems from Phoenix canariensis palm volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. agri-research-journal.net [agri-research-journal.net]

Dose-Response Bioassays for Metamasius hemipterus Pheromones: An Application and Protocol Guide

Introduction: The Chemical Language of the West Indian Sugarcane Weevil

The West Indian sugarcane weevil, Metamasius hemipterus, is a significant pest of sugarcane, bananas, and various palm species.[1][2] Understanding the chemical ecology of this insect is paramount for developing effective and environmentally benign pest management strategies. A key component of this understanding lies in the weevil's pheromone communication system. Male M. hemipterus produce an aggregation pheromone that attracts both males and females, leading to mass infestations.[3] This guide provides a detailed framework for conducting dose-response bioassays to evaluate the behavioral effects of these pheromones, offering researchers a robust methodology to investigate this critical aspect of weevil biology.

The primary components of the M. hemipterus aggregation pheromone have been identified as 4-methyl-5-nonanol and 2-methyl-4-heptanol.[2] The attractive power of this pheromone blend is significantly enhanced by the presence of host plant volatiles, such as those from sugarcane or banana, and ethyl acetate. This synergistic relationship underscores the complexity of the weevil's chemical communication and highlights the importance of a well-designed bioassay to accurately assess the potency and behavioral impact of synthetic pheromone lures.

This document will provide a comprehensive overview of the principles, materials, and procedures for conducting dose-response bioassays with M. hemipterus pheromones, with a focus on laboratory-based olfactometer studies. We will delve into the rationale behind experimental design, provide step-by-step protocols, and detail the statistical methods necessary for robust data analysis and interpretation.

I. Foundational Principles of Dose-Response Bioassays

A dose-response bioassay is a fundamental toxicological and pharmacological tool used to determine the relationship between the dose of a substance and the response of a biological system. In the context of insect pheromones, the "response" is typically a behavioral change, such as attraction, repulsion, or arrestment. The primary objective is to quantify the potency of a chemical stimulus, often expressed as the Median Effective Dose (ED50) , which is the dose that elicits a response in 50% of the test population.[4]

Understanding the dose-response relationship is critical for:

-

Optimizing Lure Formulations: Determining the most effective concentration of pheromone components for use in traps.

-

Quality Control: Ensuring the consistency and efficacy of commercially produced pheromone lures.

-

Screening Novel Semiochemicals: Evaluating the potential of new compounds as attractants or repellents.

-

Investigating Synergism and Inhibition: Quantifying how the presence of other compounds (e.g., host plant volatiles) alters the dose-response relationship of the primary pheromone.

A typical dose-response curve for an attractant pheromone follows a sigmoidal shape. At very low doses, there is little to no response. As the dose increases, the response rate rises sharply until it reaches a plateau, where further increases in dose do not elicit a greater response. At extremely high concentrations, some pheromones can even become repellent.

II. Experimental Design and Methodology

The Y-tube olfactometer is a widely used and effective apparatus for studying the behavioral responses of insects to airborne chemical cues.[5][6] It presents the insect with a choice between two air streams, one carrying the test odor and the other a control (clean air or solvent). The design of the bioassay must be meticulous to ensure that the observed choices are a direct result of the chemical stimulus and not confounding environmental factors.

A. Materials and Equipment

-

Y-tube Olfactometer: Constructed of glass, with a central tube for insect release and two arms for odor presentation. Dimensions will vary depending on the size of the insect; for M. hemipterus, a central tube of approximately 15-20 cm and arms of 10-15 cm are suitable.

-

Air Delivery System: A source of purified, humidified air (e.g., a pump pushing air through activated charcoal and then distilled water).

-

Flow Meters: To regulate and ensure equal airflow to both arms of the olfactometer.

-

Odor Source Chambers: Glass chambers to hold the pheromone-treated substrate.

-

Test Insects: Adult Metamasius hemipterus of a known age and physiological state (e.g., mated, unmated, starved for a specific period).

-

Pheromone Solutions: Synthetic 4-methyl-5-nonanol and 2-methyl-4-heptanol of high purity, dissolved in a suitable solvent (e.g., hexane). A range of serial dilutions should be prepared.

-

Host Plant Material (Optional): Fresh sugarcane or banana tissue to test for synergistic effects.

-

Environmental Control: A dedicated bioassay room or chamber with controlled temperature, humidity, and lighting.

B. Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 3. Pheromones and Semiochemicals of Metamasius hemipterus sericeus (Coleoptera: Curculionidae), the Silky cane weevil [pherobase.com]

- 4. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Insect Olfactometers | Yashika Solutions [labitems.co.in]

solvent-free extraction methods for 4-methyl-5-octanol

Application Note: Solvent-Free Isolation and Analysis of 4-Methyl-5-Octanol

Executive Summary

This guide details solvent-free extraction methodologies for 4-methyl-5-octanol (IUPAC: 5-methyl-4-octanol; trivial name: Cruentol). This branched fatty alcohol acts as a critical aggregation pheromone for curculionid weevils (e.g., Rhynchophorus cruentatus) and is a biosynthetic precursor in Oryctes species.

Traditional isolation uses liquid-liquid extraction (LLE) with pentane or dichloromethane, which introduces toxicity and solvent artifacts. This note presents two "Green Chemistry" alternatives compliant with ISO 14000 standards:

-

Analytical Scale: Headspace Solid-Phase Microextraction (HS-SPME) for quantification and purity assessment.

-

Preparative Scale: Solvent-Free Microwave Extraction (SFME) for bulk isolation from biological matrices (e.g., fermentation broth, insect frass, or plant tissue).

Target Molecule Profile

Understanding the physicochemical properties of the target is prerequisite to extraction logic.

| Property | Value | Implication for Extraction |

| IUPAC Name | (4S,5S)-5-methyl-4-octanol | Chiral separation may be required downstream.[1] |

| Boiling Point | 189°C - 204°C | Semi-volatile; requires heat for efficient headspace transition.[1] |

| LogP | ~2.58 | Moderately lipophilic; binds strongly to non-polar phases.[1] |

| Solubility | Water: Insoluble / Organics: Soluble | Hydrodistillation or SFME is viable (forms azeotrope).[1] |

| Matrix Interaction | High affinity for lipids/waxes | Competitive displacement required in complex matrices.[1] |

Protocol A: Analytical Extraction (HS-SPME)

Objective: Quantify 4-methyl-5-octanol in biological samples without solvent background noise.

Mechanism: Equilibrium-based non-exhaustive extraction. The analyte partitions from the sample matrix

Fiber Selection Logic

For a branched alcohol (MW ~144 g/mol ) with moderate polarity, a single-phase fiber (e.g., 100 µm PDMS) is often insufficient for trace analysis. We utilize a mixed-mode fiber to maximize capture of both the volatile and semi-volatile fractions while retaining polarity selectivity.

-

Recommended Phase: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.[2][3]

-

Why:DVB (mesopores) captures the semi-volatiles; CAR (micropores) traps the lighter volatile fragments; PDMS provides the stable mounting phase.

-

Step-by-Step Protocol

-

Sample Preparation:

-

Weigh 1.0 g of sample (tissue/frass) into a 20 mL headspace vial.

-

Critical Step: Add 2 mL saturated NaCl solution. Reasoning: The "Salting Out" effect decreases the solubility of the alcohol in the aqueous phase, driving it into the headspace (Henry’s Law constant increases).

-

Add 10 µL of Internal Standard (e.g., 4-ethyl-5-nonanol or similar non-interfering alcohol) for normalization.

-

-

Incubation & Equilibration:

-

Seal vial with a magnetic crimp cap (PTFE/Silicone septum).

-

Incubate at 60°C for 15 minutes with agitation (500 rpm).

-

Note: 4-methyl-5-octanol has a BP of ~190°C. incubation below 50°C results in poor headspace concentration; above 80°C risks thermally degrading the matrix or displacing the analyte with water vapor.

-

-

Extraction:

-

Insert the DVB/CAR/PDMS fiber into the headspace (do not touch the liquid).

-

Expose fiber for 30 minutes at 60°C.[2]

-

Validation: Equilibrium time profiles typically plateau at 25-35 minutes for this molecular weight.

-

-

Desorption (GC Injection):

-

Insert fiber into GC inlet.

-

Temp: 250°C.

-

Mode: Splitless (2 min) to ensure total transfer.

-

Liner: 0.75mm ID SPME liner (minimizes peak broadening).

-

Visualization: SPME Equilibrium Dynamics

Protocol B: Preparative Isolation (SFME)

Objective: Extract milligram-to-gram quantities of 4-methyl-5-octanol from biological material (e.g., engineered yeast cake or insect glands) without organic solvents. Method: Solvent-Free Microwave Extraction (SFME) .[4][5][6] Mechanism: Microwave heating of in-situ water within the biological cells causes internal pressure build-up, rupturing cell walls and co-distilling the target alcohol with water (azeotropic distillation).

Equipment Setup

-

Reactor: Microwave extraction system (e.g., Milestone NEOS or modified domestic microwave with top port).

-

Condenser: Clevenger-type apparatus modified for lighter-than-water oils (4-methyl-5-octanol density ~0.82 g/mL).

-

Cooling: Recirculating chiller set to 4°C (critical to retain volatiles).

Step-by-Step Protocol

-

Material Loading:

-

Place fresh biological material (moisture content >50%) into the reactor vessel.

-

Note: If material is dry, rehydrate with distilled water (ratio 1:1 w/w) and soak for 1 hour.

-

-

Irradiation Parameters:

-

Power: Set to 400 W (power density approx 0.5 W/g).

-

Ramp: 2 minutes to reach 100°C.

-

Hold: Maintain reflux for 20–30 minutes .

-

Self-Validating Check: Watch for the "first drop" at the condenser. If it takes >5 mins, power is too low. If matrix burns, power is too high.

-

-

Phase Separation:

-

The distillate will collect in the Clevenger trap.

-

4-methyl-5-octanol is hydrophobic and less dense than water; it will form the upper phase .

-

Drain the lower aqueous phase (hydrosol) periodically.

-

-

Post-Processing:

-

Collect the organic upper layer.

-

Dry over anhydrous Sodium Sulfate (

). -

Yield: Expect ~90% recovery compared to Hydrodistillation (HD), but in 30 minutes vs. 4 hours for HD.[4]

-

Visualization: SFME Workflow

Data Analysis & Quality Control

GC-MS Parameters (for Confirmation)

To validate the extraction, use the following GC-MS settings. 4-methyl-5-octanol is chiral; if enantiomeric excess (ee) is required, use a chiral column (e.g., Cyclodextrin-based).

| Parameter | Setting |

| Column | DB-Wax or HP-5MS (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.0 mL/min |

| Oven Program | 50°C (2 min) |

| MS Source | EI (70 eV), 230°C |

| Target Ions | m/z 55, 69, 83 (Base Peak often m/z 55 or alkyl fragment) |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity (SPME) | Fiber competition or water interference | Increase ionic strength (add more NaCl); Ensure fiber is retracted before piercing septum to avoid damage.[1] |

| Broad Peaks (GC) | Thermal focusing issue | Use cryo-focusing at inlet or ensure initial oven temp is 20°C below solvent BP (or analyte BP). |

| Emulsion in SFME | High lipid content in matrix | Centrifuge the distillate at 3000 rpm for 5 mins to break emulsion. |

References

-

Hallett, R. H., et al. (1995).[7] "Aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae)."[7][8] Journal of Chemical Ecology, 21, 1549–1570.[7] Link

-

Rochat, D., et al. (1995).[7] "Field trapping of Rhynchophorus phoenicis with stereoisomers of the synthetic aggregation pheromone." C.R. Acad. Sci. Paris, 318, 183-190.[7] (Foundational work on weevil alcohol pheromones).

-

Chemat, F., et al. (2013). "Microwave assisted extraction for bioactive compounds: Theory, practice and safety." IntechOpen. Link

- Pawliszyn, J. (2012). "Theory of Solid-Phase Microextraction." Handbook of Solid Phase Microextraction. Elsevier. (Standard reference for HS-SPME mechanism).

-

PubChem. (2023). "Compound Summary: (4S,5S)-5-Methyloctan-4-ol." National Library of Medicine. Link

Sources

- 1. Octane, 4-methyl- (CAS 2216-34-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops | MDPI [mdpi.com]

- 3. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solvent-free microwave extraction of essential oil from aromatic herbs: comparison with conventional hydro-distillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solvent-free microwave extraction: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Stabilizing 4-Methyl-5-Octanol in Field Traps

The following technical guide is designed for researchers and field scientists managing pest control programs targeting Metamasius weevils and related Coleopteran species. It addresses the chemical instability of the aggregation pheromone 4-methyl-5-octanol and provides actionable protocols to maintain field efficacy.

Subject: Prevention of oxidative degradation of 4-methyl-5-octanol (Aggregation Pheromone). Applicable Species: Metamasius hemipterus (West Indian Sugarcane Weevil), Rhynchophorus spp., and related curculionids. Chemical Target: 4-methyl-5-octanol (Secondary Alcohol). Critical Failure Mode: Oxidation to 4-methyl-5-octanone (Ketone).

Executive Summary: The Chemistry of Failure

In field applications, 4-methyl-5-octanol is a potent aggregation pheromone. However, as a secondary alcohol with a branched alkyl chain, it is susceptible to autoxidation when exposed to UV light, heat, and atmospheric oxygen.

The Consequence: The oxidation product is 4-methyl-5-octanone . Field studies indicate that this ketone is not merely inactive; it often acts as a behavioral antagonist . Even small quantities (contamination >5%) can significantly reduce trap capture rates by repelling the target weevils rather than attracting them.

Troubleshooting Guide (Q&A)

Issue 1: Rapid Loss of Trap Efficacy

Q: My traps were effective for the first 10 days but catches dropped to near zero by day 14, despite the dispenser still containing liquid. Why?

A: This is the classic signature of "The Ketone Effect." While the dispenser still contains liquid, the chemical composition has likely shifted.

-

Diagnosis: The secondary alcohol (attractant) has oxidized to the ketone (repellent). The liquid remaining is a mixture of the two.

-

Immediate Action: Replace lures immediately. Do not "top up" old dispensers.

-

Root Cause: Insufficient antioxidant loading or non-UV-stabilized dispenser material.

-

Verification: If you have access to GC-MS, analyze the residual liquid.[1] A ketone peak area >5% confirms the diagnosis.

Issue 2: Dispenser Discoloration

Q: The pheromone liquid in my polyethylene sachets has turned from clear to yellow/amber. Is it still good?

A: Discard immediately. Yellowing indicates the formation of conjugated by-products and advanced oxidation.

-

Mechanism: The yellow color often comes from the degradation of the antioxidant (e.g., BHT converting to stilbenequinones) or the polymerization of impurities.

-

Rule of Thumb: If it looks like tea, the chemistry is compromised.

Issue 3: Synergist Compatibility

Q: I am co-releasing this with Ethyl Acetate and sugarcane. Does this affect stability?

A: Ethyl Acetate itself is stable, but fermenting sugarcane produces a complex volatile profile including acids and alcohols.

-

Risk: Fermentation acids can catalyze the dehydration of 4-methyl-5-octanol to alkenes, though oxidation remains the primary threat.

-

Protocol: Keep the pheromone dispenser physically separate from the fermenting plant material within the trap to prevent cross-contamination by microbial enzymes or acidic juices.

Technical Deep Dive: The Mechanism of Oxidation

Understanding why the molecule degrades allows us to engineer better defenses. The degradation follows a free-radical chain reaction mechanism common to secondary alcohols.

The Oxidation Pathway[2]

-

Initiation: UV light or heat generates a radical initiator (In•) which abstracts the weakly bonded hydrogen atom from the carbon bearing the hydroxyl group (the alpha-carbon).

-

Propagation: The resulting carbon-centered radical reacts rapidly with atmospheric oxygen (O2) to form a peroxy radical.

-

Termination (Failure State): The peroxy radical abstracts a hydrogen from another alcohol molecule, eventually eliminating water to form the thermodynamically stable ketone (4-methyl-5-octanone) .

The Solution: Radical Interception

We introduce a phenolic antioxidant (like BHT).[2] The BHT donates a hydrogen atom to the peroxy radical faster than the pheromone can. The resulting BHT radical is stable and does not propagate the chain, effectively "stopping" the oxidation.

Figure 1: The autoxidation pathway of secondary alcohols and the interception mechanism of phenolic antioxidants (BHT).

Experimental Protocols

Protocol A: Antioxidant Loading for Field Dispensers

Use this protocol when preparing your own lures (e.g., in polyethylene vials or sachets).

Reagents:

-

4-methyl-5-octanol (>95% purity).[1]

-

BHT (Butylated hydroxytoluene) - Food Grade or Reagent Grade.

-

Optional: Vitamin E (alpha-tocopherol) can be used as a natural alternative, though BHT is generally more cost-effective and stable for this specific application.

Procedure:

-

Calculate Loading: The target concentration of BHT is 1.0% to 5.0% (w/w) .

-

Note: For high-UV environments (tropical canopy), use 5.0%. For temperate zones, 1.0% is sufficient.

-

-

Dissolution:

-

BHT is a solid at room temperature.

-

Weigh the required amount of BHT.

-

Add it directly to the 4-methyl-5-octanol liquid.

-

Sonicate or gently warm (water bath <40°C) and stir until fully dissolved. The solution must be crystal clear.

-

-

Dispensing:

-

Load the mixture into the dispenser immediately.

-

Flush the headspace of the dispenser with Nitrogen or Argon gas before sealing to remove initial oxygen.

-

Protocol B: Field Monitoring & QC Decision Tree

Use this workflow to determine if lures need replacement.

Figure 2: Field troubleshooting decision tree for declining trap performance.

Protocol C: Quantitative Analysis (GC-MS)

For validating purity in the lab.

| Parameter | Setting |

| Column | DB-5 or HP-5MS (Non-polar capillary column, 30m x 0.25mm) |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Oven Program | 50°C (hold 2 min) → 10°C/min → 250°C (hold 5 min) |

| Inlet | Splitless (or 10:1 split), 250°C |

| Detection | MS (EI mode, 70eV) |

| Key Indicators | Alcohol: Retention time ~10-12 min (depending on flow). Ketone: Elutes earlier than the alcohol. Look for M+ peak at m/z 142 (approx). |

| Pass Criteria | Ketone peak area < 2.0% of total area. |

References

-

Perez, A. L., et al. (1997). "Aggregation Pheromones and Host Kairomones of West Indian Sugarcane Weevil, Metamasius hemipterus sericeus." Journal of Chemical Ecology.

-

Oehlschlager, A. C., et al. (1996). "Structure, chirality, and field testing of the aggregation pheromone of the American palm weevil, Rhynchophorus palmarum." Journal of Chemical Ecology.

-

Giblin-Davis, R. M., et al. (1996). "Chemical Ecology of the Palm Weevil Rhynchophorus palmarum." Florida Entomologist.

-

EFSA Panel on Additives and Products or Substances used in Animal Feed. (2018). "Safety and efficacy of butylated hydroxytoluene (BHT) as a feed additive for all animal species." EFSA Journal.

-

Tavares, J., et al. (2023). "Dispensers for pheromonal pest control." Journal of Environmental Management.

Sources

Technical Guide: Overcoming Dispenser Clogging in Pheromone Release Devices

Introduction: The Physics of Flow and Failure

In pheromone-mediated mating disruption (MD) and precision olfactometry, the consistency of the chemical signal is paramount. A clogged dispenser is not merely a mechanical failure; it is a break in the data chain or a breach in crop protection. Whether you are deploying field-scale aerosol emitters (puffers) or utilizing piezoelectric micro-sprayers for electroantennography (EAG), the root causes of clogging invariably trace back to three physicochemical antagonists: viscosity mismatch, crystallization, and particulate occlusion.

This guide moves beyond basic "unplugging" instructions. It provides a mechanistic understanding of why failures occur and establishes self-validating protocols to prevent them.

Module 1: Field-Scale Aerosol Emitters (Active Puffers)

Context: Aerosol devices (e.g., for Codling Moth or Navel Orangeworm control) rely on pressurized canisters and mechanical solenoid valves to release metered puffs of pheromone/propellant mixture.

The Failure Mechanism: Valve Sticking & Propellant Separation

Most "clogs" in field aerosols are actually valve actuation failures or phase separation .

-

Valve Stiction: The solenoid plunger can stick due to polymerized pheromone residue (oxidation) or dust ingress.

-

Phase Separation: If the propellant (volatile) and pheromone (oil) separate due to temperature extremes, the valve may dispense pure thick oil, which the nozzle cannot atomize, leading to a "wet nozzle" buildup and eventual blockage.

Troubleshooting Workflow

Figure 1: Decision logic for diagnosing field aerosol emitter failures.

Field Maintenance Protocol

Objective: Ensure <5% failure rate during the flight season.

| Component | Frequency | Procedure | Scientific Rationale |

| Nozzle Interface | Weekly | Wipe with lint-free cloth dampened in 70% Isopropanol. | Removes oxidized pheromone oil that attracts dust and creates a "cement" over the orifice. |

| Canister Seating | Monthly | Verify canister is fully seated; listen for micro-leaks. | Partial seating causes pressure drops, leading to incomplete atomization and nozzle dripping. |

| Battery Voltage | Pre-Flight | Load-test batteries (must be >1.4V per cell). | Solenoids require peak current to overcome static friction (stiction). Low voltage = weak actuation = clogging. |

Critical Note: Never attempt to clear a field aerosol nozzle with a pin. The orifice is precision-machined (20–100 µm). Scratching it alters the spray pattern, potentially reducing the plume's downwind reach [1].

Module 2: Precision Laboratory Systems (Piezo/Microfluidic)

Context: Piezoelectric micro-sprayers and solenoid olfactometers used in wind tunnels or EAG studies. These systems handle pure pheromones or high-concentration solutions, making them highly prone to crystallization .

The Failure Mechanism: Crystallization & Viscosity

-

Crystallization: Pheromones with high melting points or those dissolved in volatile solvents (e.g., Hexane) will crystallize at the nozzle tip as the solvent evaporates (flash-off). This creates a "crust" that blocks the piezo mesh [2].

-

Viscosity Limits: Piezo elements are tuned to specific resonant frequencies. If the fluid viscosity deviates (due to temperature drops or solvent evaporation), the acoustic energy fails to eject droplets, causing the fluid to "cook" and harden on the mesh [3].

Protocol: Preventing Crystallization (The Co-Solvent Method)

To prevent nozzle crusting, you must lower the vapor pressure of the solvent system just enough to keep the nozzle wet between pulses without affecting the assay.

-

Primary Solvent: Hexane or Acetone (High volatility for rapid plume formation).

-

Co-Solvent (Retarder): Mineral Oil or DMSO (Low volatility).

-

Ratio: Add 1-5% co-solvent by volume.

Mechanism: The co-solvent remains liquid at the nozzle tip after the primary solvent flashes off, keeping the pheromone in solution and lubricating the orifice [4].

Deep Cleaning Workflow for Piezo Emitters

Trigger: Visible buildup or inconsistent droplet generation.

Figure 2: Validated cleaning cycle for piezoelectric pheromone dispensers.

Module 3: Formulation Chemistry & Compatibility

Understanding your chemical matrix is the first line of defense against clogging.

Solvent Compatibility Table

| Solvent Class | Risk Level | Common Issue | Prevention Strategy |

| Alkanes (Hexane, Heptane) | Moderate | Rapid evaporation leads to "tip drying" and crystallization. | Add 2% Mineral Oil as a retarder. |

| Alcohols (Ethanol, MeOH) | Low | Hygroscopic (absorbs water). Water can corrode piezo elements or cause phase separation. | Store solutions with molecular sieves; use anhydrous grades. |

| Ketones (Acetone) | High | Attacks plastic components (O-rings, tubing) causing particulate clogs. | Use only PTFE/Teflon tubing and Kalrez seals. |

| Pure Pheromone Oil | High | Oxidation creates gummy polymerization. | Purge headspace with Nitrogen; store at -20°C. |

The "Antioxidant" Rule

Pheromones with conjugated double bonds (e.g., Codlemone) oxidize rapidly into resinous gums that permanently clog dispensers.

-

Protocol: Always add BHT (Butylated hydroxytoluene) or Vitamin E (Tocopherol) at 0.1% to stock solutions if the experiment duration exceeds 24 hours. This terminates the free-radical polymerization chain [5].

Technical Support FAQs

Q1: My piezoelectric sprayer works for 5 minutes then stops, but works again after resting. Why?

-

Diagnosis: This is likely thermal cutoff or viscosity drift . The piezo element generates heat. If the fluid heats up, its viscosity changes, detuning the resonance.

-

Solution: Lower the duty cycle (e.g., from 100% to 50%) to allow heat dissipation. Ensure your drive voltage is optimized for the fluid's specific viscosity [3].

Q2: Can I use water to clean the pheromone lines?

-

Answer: NO. Most pheromones are hydrophobic lipids. Water will not dissolve them and may cause them to precipitate into a waxy solid, worsening the clog. Always use an organic solvent (Acetone or Hexane) followed by an Ethanol rinse.

Q3: The aerosol emitter makes a clicking sound but no spray comes out.

-

Diagnosis: The solenoid is actuating, but the nozzle is occluded or the canister is empty.

-

Action:

-